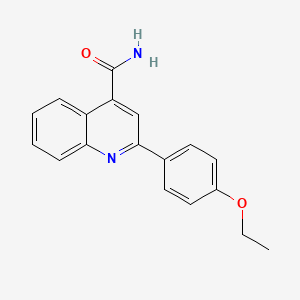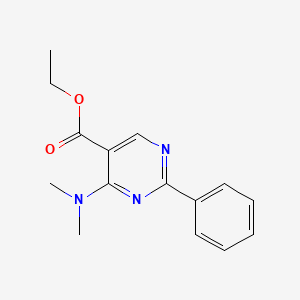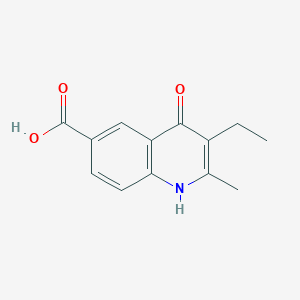![molecular formula C16H21FN4O3S B5616602 5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5616602.png)
5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide" often involves multi-step chemical reactions, starting from basic organic or inorganic substrates, progressing through various intermediates. While specific synthesis pathways for this compound are not directly detailed in the papers reviewed, the synthesis of similar compounds involves advanced techniques such as NMR spectroscopy for characterization and high-performance liquid chromatography-mass spectrometry for purity assessment and metabolite profiling (Renzulli et al., 2011).
Molecular Structure Analysis
The molecular structure of "5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide" is critical for understanding its chemical behavior and biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal for elucidating the arrangement of atoms within the molecule and for identifying functional groups responsible for its activity. The structural analysis helps in understanding the molecular interactions with biological targets (Rabiner et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of "5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide" is influenced by its functional groups, such as the aminosulfonyl and fluoro groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, which are essential for its biological efficacy. The compound’s stability, reactivity, and interaction with biological molecules can be studied through computational chemistry and bioassay techniques (Brito et al., 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its formulation and application. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of the compound. These properties are vital for determining the most suitable conditions for storage, handling, and formulation into final products (Yao et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, is essential for predicting the compound's behavior in biological systems and its interaction with other molecules. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed to investigate these properties and to study the metabolism and pharmacokinetics of the compound in biological systems (Chen et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3S/c1-11(2)8-21(10-12-7-19-20(3)9-12)16(22)14-6-13(25(18,23)24)4-5-15(14)17/h4-7,9,11H,8,10H2,1-3H3,(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKCAPWXKCAFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CN(N=C1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)





![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)
